Cas no 2142-69-0 (2'-Bromoacetophenone)

2'-Bromoacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 2'-Bromoacetophenone
- 1-(2-Bromomphenyl)ethanone
- 2-Bromoacetophenone
- 1-(2-Bromophenyl)ethanone
- 1-ACETYL-2-BROMOBENZENE
- 1-Bromo-2-acetylbenzene
- 2‘-Bromoacetophenone
- 2′-Bromoacetophenone
- 2-Acetyl-1-bromobenzene
- 2'-BromoActophenone
- Acetophenone,o-bromo
- o-Bromoacetophenone
- o-bromoacetophnones
- o-MeOC-C6H4-Br
- o-MeOC-Ph-Br
- ortho-bromoacetophenone
- Ethanone, 1-(2-bromophenyl)-
- 1-(2-bromophenyl)ethan-1-one
- Acetophenone, 2'-bromo-
- 2`-Bromoacetophenone
- Acetophenone, o-bromo-
- o-Bromophenyl methyl ketone
- 1-(2-bromo-phenyl)-ethanone
- Q63398632
- 2'bromoacetophenone
- 2'-bromoacetophenon
- 2-Acetylbromobenzene
- NSC155380
- PubChem3086
- 1-(2-bromo-phenyl)etha
- NSC 155380
- 2 inverted exclamation mark -Bromoacetophenone
- AKOS000119544
- NS00026864
- W-107555
- CS-W007689
- 1-(2-bromo-phenyl)ethanone
- MFCD00000067
- PS-8232
- 1-(2-Bromophenyl)ethanone #
- NSC-155380
- EN300-18196
- Z219997444
- InChI=1/C8H7BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
- A815337
- DS-1186
- DTXSID90175690
- EINECS 218-398-1
- 2142-69-0
- AM20030346
- PIMNFNXBTGPCIL-UHFFFAOYSA-
- B0538
- AC-18408
- J-508502
- HY-W007689
- F0001-0767
- 2'-Bromoacetophenone, 99%
- FT-0611518
- SCHEMBL166193
- SY002108
- 1-(2-Bromomphenyl)ethanone; 1-(2-Bromophenyl)ethanone; 1-Acetyl-2-bromobenzene
- CHEMBL5289914
- DB-014059
-
- MDL: MFCD00000067
- Inchi: 1S/C8H7BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
- InChI Key: PIMNFNXBTGPCIL-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C([H])=C([H])C([H])=C1C(C([H])([H])[H])=O
- BRN: 1931534
Computed Properties
- Exact Mass: 197.96800
- Monoisotopic Mass: 197.968
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: Light yellow liquid
- Density: 1.476 g/mL at 25 °C(lit.)
- Melting Point: °C
- Boiling Point: 136°C/28mmHg(lit.)
- Flash Point: Fahrenheit: 230 ° f
Celsius: 110 ° c - Refractive Index: n20/D 1.568(lit.)
- Water Partition Coefficient: Almost insoluble
- PSA: 17.07000
- LogP: 2.65170
- Solubility: Not determined
2'-Bromoacetophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Hazard Level:6.1
- Packing Group:I; II; III
- Safety Term:6.1
- Risk Phrases:R36/37/38
- Packing Group:I; II; III
2'-Bromoacetophenone Customs Data
- HS CODE:29147090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2'-Bromoacetophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025856-10g |
2'-Bromoacetophenone |
2142-69-0 | 98% | 10g |
¥80 | 2023-04-14 | |
abcr | AB109454-25 g |
2'-Bromoacetophenone, 98%; . |
2142-69-0 | 98% | 25g |
€83.90 | 2022-03-05 | |
abcr | AB109454-100 g |
2'-Bromoacetophenone, 98%; . |
2142-69-0 | 98% | 100g |
€212.20 | 2022-03-05 | |
Key Organics Ltd | PS-8232-10MG |
2′-Bromoacetophenone |
2142-69-0 | >97% | 10mg |
£63.00 | 2025-02-09 | |
eNovation Chemicals LLC | D379562-100g |
2-Bromoacetophenone |
2142-69-0 | 97% | 100g |
$320 | 2024-05-24 | |
Enamine | EN300-18196-0.05g |
1-(2-bromophenyl)ethan-1-one |
2142-69-0 | 96% | 0.05g |
$19.0 | 2023-09-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015990-5g |
2'-Bromoacetophenone |
2142-69-0 | 98% | 5g |
¥32 | 2024-05-25 | |
Life Chemicals | F0001-0767-5g |
2'-Bromoacetophenone |
2142-69-0 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
Chemenu | CM251348-100g |
2'-Bromoacetophenone |
2142-69-0 | 95+% | 100g |
$153 | 2021-06-16 | |
Alichem | A019146167-250g |
2'-Bromoacetophenone |
2142-69-0 | 98% | 250g |
$294.00 | 2023-09-02 |
2'-Bromoacetophenone Suppliers
2'-Bromoacetophenone Related Literature
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Ben S. Pilgrim,Alice E. Gatland,Carlos H. A. Esteves,Charlie T. McTernan,Geraint R. Jones,Matthew R. Tatton,Panayiotis A. Procopiou,Timothy J. Donohoe Org. Biomol. Chem. 2016 14 1065
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Xiaodong Tang,Hanling Gao,Jidan Yang,Wanqing Wu,Huanfeng Jiang Org. Chem. Front. 2014 1 1295
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Sang Hyun Ryu,Sung Jae Choi,Ji Hui Seon,Bonghyun Jo,Sang Moon Lee,Hae Jin Kim,Yoon-Joo Ko,Kyoung Chul Ko,Tae Kyu Ahn,Seung Uk Son Catal. Sci. Technol. 2020 10 5535
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Sang Hyun Ryu,Sung Jae Choi,Ji Hui Seon,Bonghyun Jo,Sang Moon Lee,Hae Jin Kim,Yoon-Joo Ko,Kyoung Chul Ko,Tae Kyu Ahn,Seung Uk Son Catal. Sci. Technol. 2020 10 5535
-
Xinxin Wang,Xiuhua Hang,Altan Bolag,Wu Yun,Tana Bao,Jun Ning,Hexig Alata,Tegus Ojiyed RSC Adv. 2020 10 43290
Additional information on 2'-Bromoacetophenone
2'-Bromoacetophenone (CAS No. 2142-69-0): A Comprehensive Overview
2'-Bromoacetophenone (CAS No. 2142-69-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 2-bromoacetophenone, is a brominated derivative of acetophenone and is characterized by its distinctive molecular structure and reactivity. In this article, we will delve into the chemical properties, synthetic applications, and recent research advancements involving 2'-Bromoacetophenone.
Molecular Structure and Physical Properties
The molecular formula of 2'-Bromoacetophenone is C8H7BrO, with a molecular weight of approximately 193.05 g/mol. The compound features a benzene ring substituted with a bromoacetyl group at the ortho position. This unique structural arrangement imparts specific chemical properties to 2'-Bromoacetophenone, making it a valuable reagent in various synthetic transformations.
In terms of physical properties, 2'-Bromoacetophenone is a white to off-white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The melting point of 2'-Bromoacetophenone is around 68-70°C, and it exhibits moderate stability under standard laboratory conditions.
Synthetic Applications
2'-Bromoacetophenone is widely used as an intermediate in organic synthesis due to its reactivity and functional group versatility. One of its primary applications is in the synthesis of more complex organic molecules, particularly those with bromoalkyl functionalities. These functionalities can be further modified through various reactions such as nucleophilic substitution, coupling reactions, and elimination processes.
In the context of medicinal chemistry, 2'-Bromoacetophenone serves as a key building block for the synthesis of bioactive compounds. For instance, it has been utilized in the preparation of potential anticancer agents and anti-inflammatory drugs. The bromoacetyl group can be selectively transformed into other functional groups, allowing for the fine-tuning of pharmacological properties.
Recent Research Advancements
The scientific community has made significant strides in understanding the potential applications of 2'-Bromoacetophenone. Recent studies have explored its use in the development of novel materials and therapeutic agents. One notable area of research involves the synthesis of conjugated polymers for electronic and optoelectronic applications. The bromoacetyl functionality in 2'-Bromoacetophenone can be readily converted into vinyl groups through elimination reactions, facilitating the formation of conjugated polymer chains.
In another study published in the Journal of Medicinal Chemistry, researchers investigated the use of 2'-Bromoacetophenone-derived compounds as inhibitors of specific enzymes involved in cancer progression. The bromoacetyl group was found to enhance the binding affinity and selectivity of these inhibitors, leading to improved therapeutic outcomes.
Safety Considerations and Handling
2'-Bromoacetophenone , it is essential to follow standard safety protocols to ensure a safe working environment. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizers or bases. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound to prevent skin contact or inhalation.
In case of accidental exposure, immediate first aid measures should be taken. For skin contact, wash the affected area with plenty of water for at least 15 minutes. If inhalation occurs, move to fresh air immediately and seek medical attention if symptoms persist.
Conclusion
2'-Bromoacetophenone (CAS No. 2142-69-0) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique molecular structure and reactivity make it an invaluable reagent for researchers working on complex organic molecules and novel materials. As ongoing research continues to uncover new possibilities for this compound, its importance in various scientific disciplines is likely to grow even further.
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